Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Anticancer 1,2,4-Triazole HCT116

Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate (CAS 905797-46-8) is a synthetic 1,2,4-triazole derivative featuring a 4-amino-5-phenyl-1,2,4-triazole-3-thiol nucleus linked via a sulfanylacetamido bridge to an ethyl benzoate ester. This compound belongs to the pharmacologically significant class of mercapto-substituted 1,2,4-triazoles, which are widely explored for chemopreventive and chemotherapeutic applications.

Molecular Formula C19H19N5O3S
Molecular Weight 397.5 g/mol
CAS No. 905797-46-8
Cat. No. B6507015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
CAS905797-46-8
Molecular FormulaC19H19N5O3S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
InChIInChI=1S/C19H19N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,25)
InChIKeyZNJHSLVXDMDDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate (CAS 905797-46-8): Core Structural and Pharmacophoric Profile for Procurement Evaluation


Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate (CAS 905797-46-8) is a synthetic 1,2,4-triazole derivative featuring a 4-amino-5-phenyl-1,2,4-triazole-3-thiol nucleus linked via a sulfanylacetamido bridge to an ethyl benzoate ester [1]. This compound belongs to the pharmacologically significant class of mercapto-substituted 1,2,4-triazoles, which are widely explored for chemopreventive and chemotherapeutic applications [2]. The unique combination of the 4-amino group, the unsubstituted 5-phenyl ring, and the ethyl ester terminus distinguishes this molecule from its nearest analogs and defines its reactivity, lipophilicity, and potential target engagement profile [1].

Why Generic 1,2,4-Triazole-3-thiol Derivatives Cannot Substitute for Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate in Structure-Activity-Driven Research


In-class 1,2,4-triazole-3-thiol derivatives exhibit highly substituent-dependent biological activity, making simple interchange among analogs unreliable for reproducible research [1]. The specific 5-phenyl substituent on the triazole ring of CAS 905797-46-8, combined with its ethyl benzoate ester terminus, directly modulates lipophilicity, metabolic stability, and target-binding kinetics compared to 4-methoxyphenyl, 2-chlorophenyl, or cyclohexyl analogs . Even minor modifications to the ester or amide linker have been shown to shift activity profiles from antimicrobial to anticancer and alter selectivity windows, underscoring the need for compound-specific procurement rather than class-based substitution [1].

Quantitative Differentiation Evidence for Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate Against Closest Analogs


Antiproliferative Activity Against HCT116 Colon Cancer Cells: Target Compound vs. Doxorubicin

In a comparative MTT assay, ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate demonstrated significant antiproliferative activity against HCT116 human colon cancer cells with an IC₅₀ of 4.363 µM [1]. This value indicates potent cytotoxicity and serves as a key performance benchmark relative to the standard chemotherapeutic agent doxorubicin, which exhibits an IC₅₀ of 1.22 µM in the same cell line under comparable conditions [2]. The target compound's activity is within the same order of magnitude as the clinically used drug, highlighting its relevance as a lead-like molecule for further optimization.

Anticancer 1,2,4-Triazole HCT116 Cytotoxicity MTT Assay

Structural Determinants of Bioactivity: 5-Phenyl Substitution vs. 4-Methoxyphenyl Analog in Antimicrobial Potency

Structure-activity relationship studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives reveal that the unsubstituted 5-phenyl ring (as in CAS 905797-46-8) imparts a distinct antimicrobial spectrum compared to the 4-methoxyphenyl analog (CAS 898607-33-5) [1]. While the 4-methoxyphenyl derivative showed moderate activity against S. aureus and E. coli with inhibition zones of 12–15 mm, the 5-phenyl derivatives consistently exhibited broader Gram-positive and Gram-negative coverage with zones reaching 18–22 mm under identical agar-well diffusion conditions [1]. This differential is attributed to the electron-withdrawing nature of the methoxy group altering hydrogen-bonding capacity with bacterial enzyme targets.

Antimicrobial 1,2,4-Triazole SAR 4-Amino-5-phenyl Zone of Inhibition

Ester-Terminal Influence: Ethyl Benzoate vs. Methyl Benzoate Analog in Lipophilicity-Driven Uptake

The ethyl ester terminus of CAS 905797-46-8 provides a calculated logP advantage of approximately 0.5–0.8 units over the corresponding methyl ester analog (methyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate), based on fragment-based computational predictions [1]. This increase in lipophilicity is expected to enhance passive membrane permeability and oral bioavailability potential, a factor that is critical in early-stage drug candidate selection. In triazole scaffolds, even minor ester modifications have been shown to alter cellular uptake by 2- to 5-fold in Caco-2 permeability assays [1].

Lipophilicity 1,2,4-Triazole Drug Design Ethyl Ester Methyl Ester

Selectivity Window: Cancer Cell Cytotoxicity vs. Normal Cell Viability for 5-Phenyl Triazole Derivatives

A critical differentiation parameter for drug discovery procurement is the selectivity window between cancer cell cytotoxicity and normal cell viability. For the class of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, compounds retaining the unsubstituted 5-phenyl group (including CAS 905797-46-8) demonstrated a selectivity index (IC₅₀ normal / IC₅₀ cancer) of approximately 8–12 in paired MCF-7 vs. MCF-10A assays, whereas analogs with bulky or electron-withdrawing 5-substituents showed indices of only 2–4 [1]. This suggests that the 5-phenyl moiety contributes to a more favorable cancer-cell selectivity profile, a key differentiator for hit-to-lead prioritization.

Selectivity 1,2,4-Triazole Cancer Normal Cell Therapeutic Index

Optimal Research and Industrial Application Scenarios for Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate Based on Quantitative Evidence


Lead Optimization in Colorectal Cancer Drug Discovery Programs

With a demonstrated IC₅₀ of 4.363 µM against HCT116 colon cancer cells [1], ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is positioned as a validated hit scaffold for colorectal cancer lead optimization. Medicinal chemistry teams can use this compound as a starting point for structure-activity relationship campaigns aimed at improving potency toward the doxorubicin benchmark (IC₅₀ 1.22 µM) while leveraging the favorable selectivity index (8–12) inherent to the 5-phenyl triazole class [2].

Comparative Antimicrobial Spectrum Profiling Against ESKAPE Pathogens

The established antimicrobial activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, with inhibition zones reaching 18–22 mm against S. aureus and E. coli, supports the use of CAS 905797-46-8 in systematic MIC determination panels against ESKAPE pathogens [1]. Its structural differentiation from the 4-methoxyphenyl analog (12–15 mm zones) makes it a critical comparator for defining substituent-dependent antibacterial potency in academic and industrial screening collections.

In Vitro Pharmacokinetic Profiling: Permeability and Metabolic Stability Assessment

The ethyl ester terminus of CAS 905797-46-8, which confers a predicted logP advantage of 0.5–0.8 units over the methyl ester analog, makes this compound an ideal candidate for Caco-2 monolayer permeability assays and microsomal stability studies [1]. Procurement of this specific ester variant allows ADME scientists to generate structure-property relationship data that guide the design of analogs with optimized oral bioavailability.

Chemical Biology Probe for Triazole-Target Engagement Studies

Given the 4-amino-5-phenyl-1,2,4-triazole-3-thiol core's known interactions with kinase ATP-binding pockets and viral protease active sites [1], CAS 905797-46-8 can be deployed as a chemical biology probe in cellular thermal shift assays (CETSA) or affinity-based proteomics to identify novel protein targets. Its ethyl benzoate moiety provides a synthetic handle for further derivatization into photoaffinity or fluorescent probes without disrupting the core pharmacophore.

Quote Request

Request a Quote for ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.